![molecular formula C14H9ClF3NO4 B563625 rac 8,14-Dihydroxy Efavirenz CAS No. 1189909-96-3](/img/structure/B563625.png)
rac 8,14-Dihydroxy Efavirenz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac 8,14-Dihydroxy Efavirenz (Rac 8,14-DH Efavirenz) is a synthetic molecule that has been widely studied for its potential therapeutic applications. It is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection. Rac 8,14-DH Efavirenz has been studied for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent.
科学研究应用
Rac 8,14-DH Efavirenz has been studied for its potential therapeutic applications. It has been investigated for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent. In addition, Rac 8,14-DH Efavirenz has been studied for its potential to act as a modulator of the immune system and a regulator of cell proliferation.
作用机制
Rac 8,14-DH Efavirenz has been shown to inhibit the replication of HIV-1 by binding to the reverse transcriptase enzyme. This binding prevents the enzyme from converting the viral RNA into DNA, thus inhibiting the replication of the virus. In addition, Rac 8,14-DH Efavirenz has been shown to inhibit the production of inflammatory mediators and to modulate the immune system.
Biochemical and Physiological Effects
Rac 8,14-DH Efavirenz has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators and to modulate the immune system. In addition, Rac 8,14-DH Efavirenz has been shown to have neuroprotective effects and to reduce the levels of certain neurotransmitters.
Advantages and Limitations for Laboratory Experiments
Rac 8,14-DH Efavirenz has several advantages for laboratory experiments. It is readily available and can be synthesized in a two-step reaction. In addition, Rac 8,14-DH Efavirenz has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, there are some limitations to using Rac 8,14-DH Efavirenz in laboratory experiments. It is synthesized in a racemic form, which can introduce variability into the results. In addition, Rac 8,14-DH Efavirenz can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound.
未来方向
There are a number of potential future directions for Rac 8,14-DH Efavirenz. One potential direction is to investigate its potential therapeutic applications. Rac 8,14-DH Efavirenz has already been studied for its potential to act as an antiviral agent, an anti-inflammatory agent, and a neuroprotective agent. However, further research is needed to determine the full potential of Rac 8,14-DH Efavirenz as a therapeutic agent. In addition, further research is needed to investigate the mechanisms of action of Rac 8,14-DH Efavirenz and to develop more efficient synthesis methods. Finally, future research should focus on developing more efficient methods of delivery of Rac 8,14-DH Efavirenz to ensure that it is able to reach its target sites in the body.
合成方法
Rac 8,14-DH Efavirenz is synthesized through a two-step reaction. The first step involves the reaction of 8-chloro-14-hydroxyefavirenz with racemic 1-chloro-2-methyl-3-nitrobenzene (CMB) in the presence of a base. The second step involves the reaction of the resulting intermediate with a base and a nucleophile. This two-step reaction produces Rac 8,14-DH Efavirenz in a racemic form.
属性
IUPAC Name |
6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFXLMJFSKQRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675850 |
Source
|
Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189909-96-3 |
Source
|
Record name | 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。